N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt is a chemical compound with the molecular formula C44H43Cl2N12O and a molecular weight of 865.90 g/mol . It is an impurity of Losartan, an angiotensin II receptor antagonist used primarily to treat high blood pressure and to protect the kidneys from damage due to diabetes . This compound is often used in research and analytical studies to ensure the purity and efficacy of Losartan.
Vorbereitungsmethoden
The synthesis of N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of Losartan, followed by specific reactions to introduce the N2-Losartanyl group. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Wissenschaftliche Forschungsanwendungen
N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Losartan.
Biology: Studied for its potential biological effects and interactions with various biomolecules.
Medicine: Investigated for its role as an impurity in Losartan formulations, ensuring the safety and efficacy of the drug.
Industry: Utilized in the pharmaceutical industry for quality control and regulatory compliance.
Wirkmechanismus
it is likely to interact with similar molecular targets as Losartan, such as the angiotensin II receptor, potentially affecting the renin-angiotensin system . Further research is needed to elucidate its specific pathways and effects.
Vergleich Mit ähnlichen Verbindungen
N2-Losartanyl-losartan (Losartan Impurity) Potassium Salt can be compared with other Losartan impurities and related compounds, such as:
Losartan N2-Dimer: Another impurity of Losartan with a similar structure but different molecular weight and properties.
Losartan IsoMer Impurity: A structural isomer of Losartan with distinct chemical and physical characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and potential effects .
Eigenschaften
Molekularformel |
C44H43Cl2KN12O |
---|---|
Molekulargewicht |
865.9 g/mol |
IUPAC-Name |
potassium;[2-butyl-3-[[4-[2-[2-[[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol |
InChI |
InChI=1S/C44H43Cl2N12O.K/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-53-54-50-43)27-58-52-44(51-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2;/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
RMRAMZJGIDZGRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CN5N=C(N=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.